molecular formula C12H14Cl2N4 B1611151 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride CAS No. 55686-36-7

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride

Cat. No.: B1611151
CAS No.: 55686-36-7
M. Wt: 285.17 g/mol
InChI Key: XWOBHNWWNMXEOA-UHFFFAOYSA-N
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Description

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride typically involves the following steps:

  • Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

  • Piperazine Attachment: The piperazine ring is introduced at the 3-position through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Products may include quinoxaline derivatives with hydroxyl or carbonyl groups.

  • Reduction: Reduced derivatives with amino or amine groups.

  • Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride has been explored in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: Its applications extend to the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-chloro-3-(piperidin-1-yl)quinoxaline

  • 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

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Properties

IUPAC Name

2-chloro-3-piperazin-1-ylquinoxaline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBHNWWNMXEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506881
Record name 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-36-7
Record name 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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